molecular formula C11H14FNO2 B1291914 Ethyl 3-(4-amino-2-fluorophenyl)propanoate CAS No. 865137-77-5

Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Cat. No.: B1291914
CAS No.: 865137-77-5
M. Wt: 211.23 g/mol
InChI Key: BAYWUAWGVDHBDA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-amino-2-fluorophenyl)propanoate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position. This compound is primarily used in the pharmaceutical industry for the synthesis of various drugs.

Scientific Research Applications

Ethyl 3-(4-amino-2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: The compound is utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

    Target of Action

    • EFPM likely interacts with receptors, which can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

    Mode of Action

    • The exact receptors and signaling pathways affected by EFPM would require further research. However, understanding its binding affinity and intrinsic activity is essential for predicting its effects .

    Biochemical Pathways

    • Researchers may investigate whether EFPM modulates specific enzymatic pathways, gene expression, or cellular processes .

    Pharmacokinetics

    • Absorption : Information on EFPM’s absorption is not available .

Understanding its targets, pathways, and pharmacokinetics will enhance our understanding of its therapeutic potential . If you have any specific questions or need further details, feel free to ask! 😊

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-amino-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-amino-2-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, which helps in maintaining a steady state and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-amino-2-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 3-(4-amino-2-fluorophenyl)propanol.

    Substitution: Ethyl 3-(4-amino-2-iodophenyl)propanoate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(4-fluorophenyl)propanoate
  • Ethyl 3-(4-amino-3-fluorophenyl)propanoate
  • Ethyl 3-(4-amino-2-chlorophenyl)propanoate

Uniqueness

Ethyl 3-(4-amino-2-fluorophenyl)propanoate is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

ethyl 3-(4-amino-2-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYWUAWGVDHBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631080
Record name Ethyl 3-(4-amino-2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865137-77-5
Record name Ethyl 3-(4-amino-2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl(2E)-3-(4-amino-2-fluorophenyl)acrylate (12.4 g, 59.3 mmol) was dissolved in ethanol (120 mL), and 10% palladium-carbon (50% water-containing product, 4.0 g) was added. The mixture was stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hr. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20%-50% ethyl acetate/hexane) to give the title compound (9.89 g, yield 79%) as a pale-brown oil.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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